

# Application Notes & Protocols: Recombinant Expression Systems for Hydra Peptides

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Hydra Peptide*

Cat. No.: *B12117789*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

**Abstract:** The ancient cnidarian *Hydra* possesses a deceptively simple body plan, yet it produces a complex and diverse arsenal of bioactive peptides. These molecules, ranging from neuropeptides that orchestrate its neural network to potent antimicrobial peptides (AMPs) that defend against pathogens, represent a compelling frontier for drug discovery and biological research.[1][2][3][4] However, obtaining these peptides in sufficient quantities from their natural source is impractical. Recombinant expression offers a scalable and controlled alternative. This guide provides an in-depth analysis of the leading expression systems, offering field-proven insights and detailed protocols to empower researchers in producing **Hydra peptides** for functional studies and therapeutic development.

## The World of Hydra Peptides: A Primer

**Hydra peptides** are short amino acid chains that act as key signaling molecules and defense effectors.[5] They can be broadly categorized, though some peptides may have overlapping functions:

- **Neuropeptides:** These molecules form the basis of the "primitive" yet complex nervous system of *Hydra*.[1] For example, the Hym-355 peptide has been shown to enhance neuron differentiation, playing a role in maintaining the nerve net.[6][7][8][9] Other families, like the GLWamides, are involved in processes such as muscle contraction and bud detachment.[3]

- Antimicrobial Peptides (AMPs): As organisms that constantly interact with a microbe-rich aquatic environment, Hydra has evolved a potent chemical defense system. Peptides like Arminin and Periculin provide broad-spectrum activity against bacteria, including multi-drug resistant human pathogens, making them highly attractive as templates for new antibiotics. [\[4\]](#)[\[10\]](#)
- Developmental Peptides: The Head Activator peptide, found not only in Hydra but conserved across the animal kingdom, is a mitogen involved in stimulating cell division and patterning the head region during development.[\[11\]](#)

The small size, potential for post-translational modifications (like C-terminal amidation), and sometimes cytotoxic nature of these peptides present unique challenges for their production.[\[2\]](#) [\[12\]](#)

## Choosing Your Expression System: A Comparative Analysis

The selection of an expression host is the most critical decision in the production workflow. No single system is perfect for all peptides; the choice depends on the specific characteristics of the target peptide, the required yield, and available resources.

| Feature                                 | Escherichia coli                                                                            | Pichia pastoris (Yeast)                                                                                         | Cell-Free Systems                                                                                                     |
|-----------------------------------------|---------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|
| Speed & Cost                            | Fastest and most cost-effective.[13][14]                                                    | Slower than E. coli, moderate cost.[15]                                                                         | Fastest (hours), but highest cost per mg. [16][17]                                                                    |
| Typical Yield                           | High (can be >50% of total cell protein), but often as inclusion bodies.[13]                | Very high, especially for secreted proteins (mg/L to g/L).[15][18]                                              | Low to moderate (µg/mL to mg/mL).[19]                                                                                 |
| Peptide Folding                         | Prone to misfolding and inclusion body formation, especially for complex peptides. [20][21] | Eukaryotic folding machinery; can form disulfide bonds correctly.[15]                                           | Open environment allows for addition of chaperones and folding enhancers.[19]                                         |
| Post-Translational Modifications (PTMs) | Generally absent. Cannot perform glycosylation or amidation.                                | Can perform some PTMs like disulfide bonds and glycosylation (though yeast pattern differs from mammalian).[22] | Highly customizable; can incorporate non-canonical amino acids or specific PTM machinery.[23]                         |
| Handling Cytotoxicity                   | Highly susceptible. Toxic peptides can kill the host, leading to zero yield.[20]            | More tolerant than E. coli but still susceptible. Secretion can mitigate toxicity.                              | Ideal. Decouples protein synthesis from cell viability, making it the best choice for highly toxic peptides. [19][24] |
| Best For                                | Non-modified, non-toxic peptides; rapid screening; isotope labeling.                        | Peptides requiring disulfide bonds; high-yield secreted production.[25]                                         | Highly toxic peptides; rapid screening of many constructs; incorporation of unnatural amino acids.[23]                |

# Core Workflow Overview: From Gene to Purified Peptide

Regardless of the chosen system, the overall workflow for producing a recombinant **Hydra peptide** follows a conserved path. The critical stages involve designing a suitable expression construct, transforming the host, inducing expression, and purifying the final product.



Fig 1. General Recombinant Peptide Production Workflow

[Click to download full resolution via product page](#)

Caption: A high-level overview of the recombinant peptide production process.

# Protocol 1: E. coli Expression System - The Workhorse

This protocol is optimized for producing small, non-modified **Hydra peptides**. The core strategy involves expressing the peptide as a fusion protein to overcome two common hurdles: the rapid degradation of small peptides by host proteases and the difficulty of purifying a small molecule. [26] We will use the Hydra antimicrobial peptide Arminin 1a as a case study, which has been successfully produced using a SUMO (Small Ubiquitin-like Modifier) fusion tag.[10]

## Expression Vector Design

Causality: The choice of fusion tag is paramount. A large, highly soluble tag like SUMO or GST (Glutathione S-transferase) masks the small peptide from proteases, enhances solubility, and provides a reliable handle for affinity purification.[20][27] A specific protease cleavage site (e.g., for SUMO protease or PreScission protease) must be engineered between the tag and the peptide to allow for its precise removal.[27][28]



Fig 2. E. coli Expression Construct for Hydra Peptides

[Click to download full resolution via product page](#)

Caption: Key elements of a fusion protein expression vector for **Hydra peptides**.

## Step-by-Step Protocol: Expression & Lysis

Materials:

- pET-SUMO vector (or similar) containing the codon-optimized **Hydra peptide** gene.
- E. coli BL21(DE3) competent cells.

- LB medium and agar plates with appropriate antibiotic (e.g., Kanamycin).
- Isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG), 1 M stock.
- Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF.

#### Method:

- Transformation: Transform the expression plasmid into BL21(DE3) competent cells via heat shock. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
- Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotic. Grow overnight at 37°C with shaking (220 rpm).
- Large-Scale Culture: Inoculate 1 L of LB medium with the 10 mL overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  - Rationale: Induction during the mid-log phase of growth ensures that the cells are metabolically active and provides the highest yield of recombinant protein.[13]
- Induction: Cool the culture to 18-25°C. Add IPTG to a final concentration of 0.5 mM.
  - Expert Tip: Lowering the temperature post-induction slows down protein synthesis, which can promote proper folding and reduce the formation of insoluble inclusion bodies.[20][29]
- Expression: Incubate for 16-20 hours at the lower temperature with shaking.
- Harvest: Centrifuge the culture at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
- Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells using a sonicator on ice until the solution is no longer viscous.
- Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet insoluble debris. Collect the supernatant, which contains the soluble fusion protein.

## Step-by-Step Protocol: Purification

- Affinity Chromatography: Equilibrate a Ni-NTA affinity column with Lysis Buffer. Load the clarified supernatant onto the column. Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole). Elute the SUMO-peptide fusion protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole).
- Dialysis & Cleavage: Dialyze the eluted protein against SUMO Cleavage Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT) overnight at 4°C. Add SUMO protease (typically a 1:1000 protease:protein mass ratio) and incubate for 4-6 hours at room temperature.
- Reverse Affinity Chromatography: To remove the cleaved SUMO tag and the His-tagged protease, pass the cleavage reaction over the equilibrated Ni-NTA column again. The flow-through will contain the untagged **Hydra peptide**.
- Final Purification (RP-HPLC): The peptide in the flow-through is often >90% pure. For the highest purity required for functional assays, a final polishing step using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is essential.[30] Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
- Verification: Confirm the purity and identity of the final peptide using Tricine-SDS-PAGE (for small peptides) and Mass Spectrometry (MS). Lyophilize the pure fractions for long-term storage.

## Protocol 2: *Pichia pastoris* Expression System

This system is ideal for **Hydra peptides** that may require disulfide bonding or when high-yield secreted production is desired to simplify purification.[15][31] The pPICZ $\alpha$  vector is commonly used, which directs secretion using the  $\alpha$ -mating factor signal sequence.

Method Outline:

- Vector Construction: Clone the codon-optimized peptide gene into the pPICZ $\alpha$ -A vector in-frame with the  $\alpha$ -mating factor secretion signal.
- Linearization & Transformation: Linearize the plasmid with a restriction enzyme (e.g., SacI) to promote integration into the host genome. Transform the linearized DNA into *P. pastoris* strain X-33 via electroporation.

- Screening: Plate transformants on YPDS plates containing Zeocin. Screen multiple colonies for the best expression levels in small-scale cultures.
- Fermentation & Induction: Grow the best-expressing clone in a buffered glycerol complex medium (BMGY) to generate biomass.[25] To induce expression, transfer the cells to a buffered methanol-complex medium (BMMY), adding methanol to a final concentration of 0.5-1.0% every 24 hours for 3-4 days.[18]
  - Causality: The AOX1 promoter in the vector is tightly regulated and strongly induced by methanol, allowing for high-level, controlled expression of the target peptide.[32]
- Purification: Centrifuge the culture to remove the cells. The secreted peptide is now in the supernatant. The supernatant can be concentrated and purified directly via RP-HPLC, significantly simplifying the downstream process compared to intracellular expression.

## Protocol 3: Cell-Free Expression Systems (CFPS)

For **Hydra peptides** that are toxic to host cells, CFPS is the superior strategy.[24] These systems use cell lysates containing all the necessary machinery for transcription and translation but lack viable cells.[16][23]

Method Outline:

- Template Preparation: A linear DNA template (generated by PCR) or a plasmid can be used. The template must contain a T7 promoter, the peptide gene (often with a small purification tag like His6), and a T7 terminator.
- Reaction Setup: Commercial CFPS kits (e.g., based on *E. coli* lysate) are widely available. Combine the cell extract, reaction buffer, amino acids, energy source, and DNA template in a microfuge tube or multi-well plate.
- Synthesis: Incubate the reaction at 30-37°C for 2-8 hours. The open nature of the system allows for direct manipulation of the reaction environment.[19]
- Purification: The total protein amount is much lower than in cell-based systems. If a His-tag was used, the peptide can be purified on a small scale using Ni-NTA magnetic beads or spin columns.

## Troubleshooting Common Issues

| Issue                              | Possible Cause(s)                                                                                             | Suggested Solution(s)                                                                                                                                                                                                                          |
|------------------------------------|---------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| No/Low Expression in E. coli       | - Codon bias.- Peptide is toxic.- mRNA instability.- Rapid degradation of the peptide.                        | - Ensure the gene was codon-optimized for E. coli.- Switch to a tightly regulated promoter (e.g., pBAD) or use a lower inducer concentration.- Switch to a cell-free system.[24]- Use a larger, more stable fusion tag (MBP, GST).[20]         |
| Protein is in Inclusion Bodies     | - Expression rate is too high.- Hydrophobic nature of the peptide.- Incorrect disulfide bond formation.       | - Lower the induction temperature (16-20°C) and IPTG concentration (0.1-0.4 mM).[29]- Use a highly soluble fusion partner like MBP or SUMO.- Co-express chaperone proteins.[20]- Consider secretion into the periplasm using a signal peptide. |
| Poor Cleavage of Fusion Tag        | - Cleavage site is sterically hindered.- Incorrect buffer conditions for the protease.- Protease is inactive. | - Re-engineer the construct with a flexible linker (e.g., Gly-Ser repeats) between the tag and cleavage site.- Confirm optimal pH, salt, and co-factor requirements for your specific protease.- Use fresh, validated protease.                |
| Low Final Yield after Purification | - Protein loss during dialysis or concentration.- Peptide precipitation.- Degradation during purification.    | - Use desalting columns instead of dialysis for buffer exchange.- Perform all purification steps at 4°C and add protease inhibitors to the lysis buffer.[20]- Optimize HPLC gradient to ensure the peptide elutes in a sharp peak.             |

## References

- Kumar, A. V., & Aradhyam, G. K. (2013). Easy and efficient protocol for purification of recombinant peptides. *Journal of Biotechnology*, 168(4), 549-555. [\[Link\]](#)
- Takahashi, T., Muneoka, Y., Lohmann, J., Lopez de Haro, M. S., Calderon, R. H., Bode, H. R., & Koizumi, O. (2000). A novel neuropeptide, Hym-355, positively regulates neuron differentiation in Hydra. *Development*, 127(5), 997-1005. [\[Link\]](#)
- Takahashi, T., Hayakawa, E., Koizumi, O., & Fujisawa, T. (2008). Neuropeptides and Their Functions in Hydra. *Acta Biologica Hungarica*, 59(Suppl), 227-235. [\[Link\]](#)
- Takahashi, T., Hayakawa, E., Koizumi, O., & Fujisawa, T. (2008). NEUROPEPTIDES AND THEIR FUNCTIONS IN HYDRA. *Acta Biologica Hungarica*, 59, 227-235. [\[Link\]](#)
- Wang, G., Li, X., Wang, Z., Li, Y., & Wang, H. (2024). Boosting Expression of a Specifically Targeted Antimicrobial Peptide K in Pichia pastoris by Employing a 2A Self-Cleaving Peptide-Based Expression System. *International Journal of Molecular Sciences*, 25(2), 1085. [\[Link\]](#)
- Wang, Y., Wang, G., Li, Y., Zhang, Y., & Song, D. (2023). High expression of antimicrobial peptides cathelicidin-BF in Pichia pastoris and verification of its activity. *Frontiers in Microbiology*, 14, 1199351. [\[Link\]](#)
- Lin, Z. J., Jandu, N., & Tjong, H. (2005). An efficient system for small protein expression and refolding.
- Takahashi, T., Muneoka, Y., Lohmann, J., de Haro, M. S., Calderon, R. H., Bode, H. R., & Koizumi, O. (2000). A novel neuropeptide, Hym-355, positively regulates neuron differentiation in Hydra. *Development*, 127(5), 997–1005. [\[Link\]](#)
- Li, M., Wang, Y., Gou, S., Liu, Y., Zhang, C., & Li, S. (2023). The Expression of Antibacterial Peptide Turgencin A in Pichia pastoris and an Analysis of Its Antibacterial Activity. *International Journal of Molecular Sciences*, 24(14), 11520. [\[Link\]](#)
- Sahoo, M., Kumar, A., & Kumar, V. (2016). Recombinant Expression of an Antimicrobial Peptide Hepcidin in Pichia pastoris. *Research Journal of Biotechnology*, 11(8). [\[Link\]](#)
- Li, Y., Li, X., Wang, J., Yang, X., Wang, A., & Shan, A. (2016). Recombinant expression and biological characterization of the antimicrobial peptide fowlidicin-2 in Pichia pastoris. *Oncology Letters*, 12(2), 1153-1159. [\[Link\]](#)
- Giez, C., et al. (2023). An in silico pipeline identifies new neuropeptides and reveals a non-amidated regulator of muscle contraction in the freshwater cnidarian Hydra. *eLife*, 12, e86573. [\[Link\]](#)
- Takahashi, T., et al. (2000). A novel neuropeptide, Hym-355, positively regulates neuron differentiation in Hydra. *Development*, 127(5), 997-1005. [\[Link\]](#)
- Augustin, R., et al. (2010). Activity of the Novel Peptide Arminin against Multiresistant Human Pathogens Shows the Considerable Potential of Phylogenetically Ancient Organisms as Drug Sources. *Antimicrobial Agents and Chemotherapy*, 54(12), 5245-5252. [\[Link\]](#)

- Kumar, A.V., & Aradhyam, G.K. (2015). Easy and efficient protocol for purification of recombinant peptides.
- Giez, C., et al. (2023). Identifying neuropeptides in Hydra: a custom pipeline reveals a non-amidated regulator of muscle contraction and other new members. bioRxiv. [\[Link\]](#)
- CD Biosynsis. (2023). Overcoming Cytotoxicity: How High-Throughput Cell-Free Screening Unlocks “Hard-to-Express” Proteins. CD Biosynsis. [\[Link\]](#)
- Takahashi, T., et al. (2000).
- Koizumi, O. (2016). Comparative Aspects of Structure and Function of Cnidarian Neuropeptides. *Frontiers in Neuroscience*, 10, 29. [\[Link\]](#)
- Luna-Ramírez, K., et al. (2023). Cnidarian toxins: omics approaches and recombinant proteins. *Journal of Venomous Animals and Toxins including Tropical Diseases*, 29. [\[Link\]](#)
- Sharma, V. (2015). How do I express small peptides in e.coli?
- CUSABIO. *Escherichia coli (E.coli) Protein Expression System*. CUSABIO. [\[Link\]](#)
- Glasscock, C. J., et al. (2018). High-Yield Recombinant Expression and Purification of Marginally Soluble, Short Elastin-Like Polypeptides. *BioTechniques*, 65(2), 86-93. [\[Link\]](#)
- CD Formulation. *E. coli Expression Technology*.
- Zeuke, T., & Hobiger, K. (2010). Single-step affinity purification of recombinant proteins using a self-excising module from *Neisseria meningitidis* FrpC. *Applied Microbiology and Biotechnology*, 86(4), 1167-1175. [\[Link\]](#)
- CD Formulation. *Cell-Free Expression Technology*.
- Laothakunakorn, N., et al. (2020). Cell-Free Gene Expression: Methods and Applications. *Chemical Reviews*, 120(17), 9348-9407. [\[Link\]](#)
- Gregorio, N. E., et al. (2019). A User's Guide to Cell-Free Protein Synthesis. *Methods and Protocols*, 2(1), 24. [\[Link\]](#)
- Liang, X., et al. (2018). Arminin 1a-C, a novel antimicrobial peptide from ancient metazoan Hydra, shows potent antileukemia activity against drug-sensitive and drug-resistant leukemia cells. *Drug Design, Development and Therapy*, 12, 3691-3703. [\[Link\]](#)
- Khambhati, K., et al. (2021). Biotechnology Applications of Cell-Free Expression Systems. *Frontiers in Bioengineering and Biotechnology*, 9, 731083. [\[Link\]](#)
- Rosano, G. L., & Ceccarelli, E. A. (2024). Recombinant protein expression: Challenges in production and folding related matters. *Frontiers in Molecular Biosciences*, 11, 1378385. [\[Link\]](#)
- Sino Biological. (2021). The challenges faced in recombinant protein expression. *News-Medical.Net*. [\[Link\]](#)
- Aragen. Aragen's Solutions for Mitigating Challenges in Recombinant Protein Production. Aragen. [\[Link\]](#)
- Giez, C., et al. (2023). Identifying neuropeptides in Hydra: a custom pipeline reveals a non-amidated regulator of muscle contraction and other new members. bioRxiv. [\[Link\]](#)

- Bio-Synthesis. **Hydra Peptides**. Bio-Synthesis Inc. [Link]
- Klimovich, A., et al. (2024). Novel technologies uncover novel 'anti'-microbial peptides in Hydra shaping the species-specific microbiome. *Philosophical Transactions of the Royal Society B*, 379(1901), 20230080. [Link]
- Biomatik. (2022). Recombinant Protein Production: Challenges and Opportunities.
- Liang, X., et al. (2018). Arminin 1a-C, a novel antimicrobial peptide from ancient metazoan Hydra, shows potent antileukemia activity against drug-sensitive and drug-resistant leukemia cells.
- K. K., et al. (2021). Recombinant expression of computationally designed peptide-bundlemers in *Escherichia coli*. *Journal of Biotechnology*, 330, 57-60. [Link]
- Sahu, A., et al. (2024).
- Fujisawa, T., & Hayakawa, E. (2012). Peptide signaling in Hydra. *The International Journal of Developmental Biology*, 56(6-8), 543-550. [Link]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Neuropeptides and their functions in Hydra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An in silico pipeline identifies new neuropeptides and reveals a non-amidated regulator of muscle contraction in the freshwater cnidarian Hydra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparative Aspects of Structure and Function of Cnidarian Neuropeptides [frontiersin.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Peptide signaling in Hydra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. A novel neuropeptide, Hym-355, positively regulates neuron differentiation in Hydra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 10. Activity of the Novel Peptide Arminin against Multiresistant Human Pathogens Shows the Considerable Potential of Phylogenetically Ancient Organisms as Drug Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydra Peptides, Hydra Peptide and Analogs Products, Hydra Head Activator [biosyn.com]
- 12. scielo.br [scielo.br]
- 13. cusabio.com [cusabio.com]
- 14. E. coli Expression Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Cell-Free Expression Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 17. Biotechnology Applications of Cell-Free Expression Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | High expression of antimicrobial peptides cathelicidin-BF in *Pichia pastoris* and verification of its activity [frontiersin.org]
- 19. A User's Guide to Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aragen's Solutions for Mitigating Challenges in Recombinant Protein Production - Aragen Life Sciences [aragen.com]
- 21. biomatik.com [biomatik.com]
- 22. news-medical.net [news-medical.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. biosynsis.com [biosynsis.com]
- 25. Boosting Expression of a Specifically Targeted Antimicrobial Peptide K in *Pichia pastoris* by Employing a 2A Self-Cleaving Peptide-Based Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Easy and efficient protocol for purification of recombinant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. E.coli Expression System Q&A - Creative Biogene [microbiosci.creative-biogene.com]
- 30. Peptide Purification - Creative Biogene [microbiosci.creative-biogene.com]

- 31. The Expression of Antibacterial Peptide Turgencin A in *Pichia pastoris* and an Analysis of Its Antibacterial Activity | MDPI [mdpi.com]
- 32. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: Recombinant Expression Systems for Hydra Peptides]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12117789#recombinant-expression-systems-for-hydra-peptides]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)